molecular formula C20H18N2O4 B15282472 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(morpholin-4-yl)acetamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B15282472
M. Wt: 350.4 g/mol
InChI Key: KLXKGEXJXZBLDF-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide typically involves the reaction of 9,10-anthraquinone with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-1-anthryl)benzamide
  • N-(9,10-dioxo-1-anthryl)-N’-phenylurea
  • 1-(9,10-dioxo-1-anthryl)-3-phenylurea

Uniqueness

N-(9,10-dioxo-1-anthryl)-2-morpholino-acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H18N2O4/c23-17(12-22-8-10-26-11-9-22)21-16-7-3-6-15-18(16)20(25)14-5-2-1-4-13(14)19(15)24/h1-7H,8-12H2,(H,21,23)

InChI Key

KLXKGEXJXZBLDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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